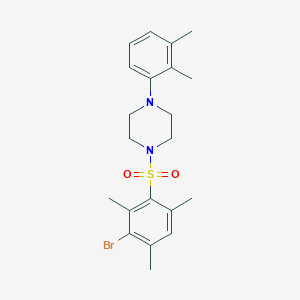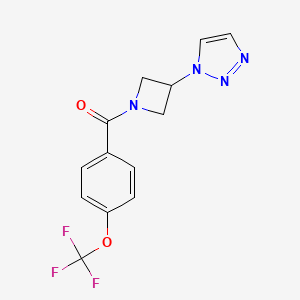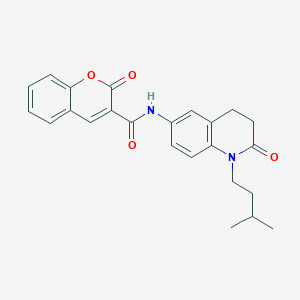
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with diverse applications in scientific research due to its unique structure and properties1. It can be utilized in studies related to drug development, molecular biology, and material science to uncover new insights and potential discoveries1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not available in the search results. However, it’s worth noting that compounds of this nature are often synthesized in a laboratory setting using a variety of chemical reactions.Molecular Structure Analysis
The molecular structure of a compound defines its properties and behavior. While the specific molecular structure analysis for this compound is not available in the search results, it’s known that its molecular formula is C22H26N2O32, and its molecular weight is 366.4612.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, as a complex organic molecule, it’s likely to participate in a variety of reactions depending on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. For this compound, its molecular formula is C22H26N2O32, and its molecular weight is 366.4612.科学的研究の応用
Synthetic Methods and Characterization
- Synthesis Techniques : Research has focused on developing synthetic methods for creating complex molecules with tetrahydroquinoline and chromene structures. For example, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives through acetylation and nucleophilic substitution reactions, providing a basis for pharmacological investigation (R. Zaki et al., 2017).
- Spectral Characterization : Detailed characterization techniques, including melting point, TLC, FT IR, 1H NMR, 13C NMR, and mass spectroscopy, are employed to elucidate the structures of newly synthesized compounds, highlighting their potential for future pharmacological activity studies.
Pharmacological Activities
- Antitumor Activities : Certain derivatives of tetrahydroquinoline and chromene have been synthesized and evaluated for their antitumor activities, indicating the potential use of similar compounds in cancer research. The structural-activity relationship (SAR) studies of these compounds contribute to understanding their mechanism of action (Hui-jing Li et al., 2013).
- CFTR Potentiator : Quinolinone-3-carboxamide derivatives have been identified as CFTR potentiators, illustrating the role of similar compounds in treating cystic fibrosis. This includes the discovery and optimization of compounds through high-throughput screening and medicinal chemistry efforts (Sabine Hadida et al., 2014).
Antimicrobial and Antitubercular Activities
- Antimicrobial Properties : Novel carboxamide derivatives of 2-quinolones have been synthesized and tested for their antimicrobial and antitubercular activities, showcasing the potential of similar compounds in combating bacterial and fungal infections, as well as tuberculosis (Abhishek Kumar et al., 2014).
Safety And Hazards
The specific safety and hazard information for this compound is not available in the search results. However, it’s important to note that all chemical compounds should be handled with appropriate safety measures to prevent harm.
将来の方向性
The future directions for this compound are not specified in the search results. However, given its unique structure and properties, it holds potential for further exploration in various fields of scientific research1.
特性
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(2)11-12-26-20-9-8-18(13-16(20)7-10-22(26)27)25-23(28)19-14-17-5-3-4-6-21(17)30-24(19)29/h3-6,8-9,13-15H,7,10-12H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFGBQQZNMSTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

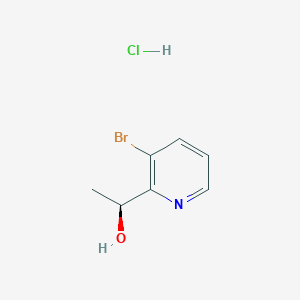
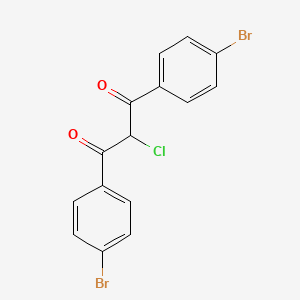
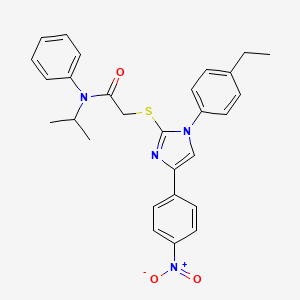
![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)
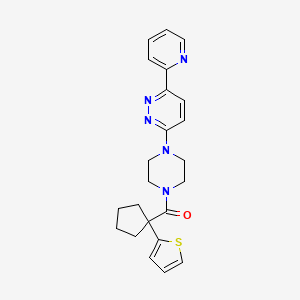
![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
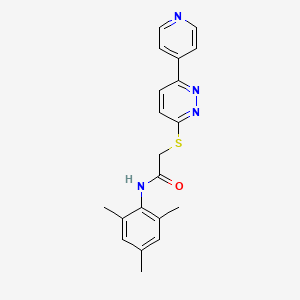
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
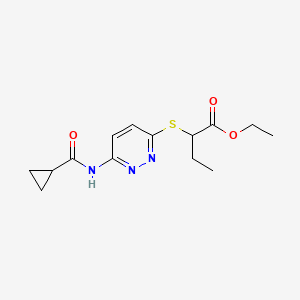
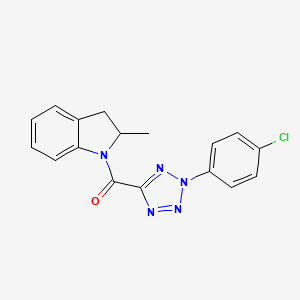
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
